

An In-depth Technical Guide to the Physical Properties of Methoxybenzyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoxybenzyl chloride*

Cat. No.: *B8655716*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **methoxybenzyl chloride**, a vital reagent in organic synthesis and drug development. This document focuses on the boiling point and density of the ortho-, meta-, and para-isomers, presenting the data in a clear, comparative format. Detailed experimental protocols for the determination of these properties are also provided to ensure accurate and reproducible results in the laboratory.

Core Physical Properties of Methoxybenzyl Chloride Isomers

Methoxybenzyl chloride, with the chemical formula C_8H_9ClO , exists as three distinct isomers: **2-methoxybenzyl chloride** (ortho-), **3-methoxybenzyl chloride** (meta-), and **4-methoxybenzyl chloride** (para-). The position of the methoxy group on the benzene ring significantly influences the physical properties of each isomer.

Data Summary

The boiling points and densities of the three isomers of **methoxybenzyl chloride** are summarized in the table below for easy comparison. It is important to note that boiling points are often reported at reduced pressures to prevent decomposition of the compound at higher temperatures.

Isomer	Boiling Point (°C)	Pressure (mmHg)	Density (g/mL)	Temperature (°C)
2-Methoxybenzyl chloride	85[1]	1	1.125[1][2]	25[2]
215.2[3]	760 (calculated)			
122-124[2]	26			
3-Methoxybenzyl chloride	124[4][5]	13	1.078[4][5]	25[4]
4-Methoxybenzyl chloride	117-118[6][7]	14	1.155[7][8]	25[7][8]
127[9][10]	24	1.16[6]	Not Specified	

Experimental Protocols

Accurate determination of boiling point and density is crucial for the characterization and quality control of **methoxybenzyl chloride**. The following sections detail standardized methodologies for these measurements.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid and is a common technique in research laboratories.

Apparatus:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Rubber band or wire for attaching the test tube to the thermometer

- Heating source (Bunsen burner or hot plate)
- High-boiling point liquid (e.g., mineral oil, silicone oil)

Procedure:

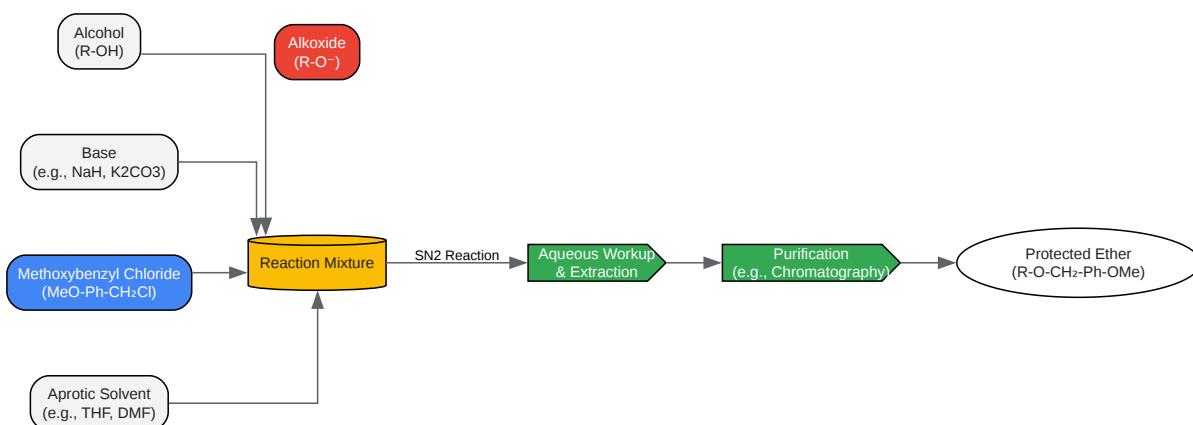
- Add a small amount (approximately 0.5 mL) of the **methoxybenzyl chloride** isomer into the small test tube.
- Place the capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- Fill the Thiele tube with a high-boiling point liquid to a level just above the side arm.
- Immerse the thermometer and the attached test tube into the liquid in the Thiele tube, ensuring the sample is fully submerged.
- Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the liquid.
- As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or by direct mass and volume measurements.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance (accurate to ± 0.0001 g)
- Thermometer
- Water bath (for temperature control)


Procedure:

- Thoroughly clean and dry the pycnometer.
- Determine and record the mass of the empty, dry pycnometer.
- Fill the pycnometer with the **methoxybenzyl chloride** isomer, ensuring there are no air bubbles. Place the stopper in the pycnometer, allowing any excess liquid to be expelled through the capillary.
- Wipe the outside of the pycnometer dry.
- Place the filled pycnometer in a water bath set to a specific temperature (e.g., 25°C) and allow it to equilibrate for at least 20 minutes.
- Remove the pycnometer from the water bath, wipe it dry, and record its mass.
- Calculate the mass of the liquid by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

$$\text{Density } (\rho) = \text{Mass of liquid } (m) / \text{Volume of pycnometer } (V)$$

Synthesis and Reaction Workflow Visualization

Methoxybenzyl chloride is a key electrophile in many organic reactions. A common application is in the Williamson ether synthesis for the protection of alcohols. The following diagram illustrates the generalized workflow for this reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the Williamson Ether Synthesis using **Methoxybenzyl Chloride**.

This guide provides essential physical data and standardized experimental procedures for working with **methoxybenzyl chloride** isomers. Adherence to these protocols will ensure the generation of reliable and consistent results in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. mt.com [mt.com]
- 9. phillysim.org [phillysim.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Methoxybenzyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8655716#physical-properties-of-methoxybenzyl-chloride-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com